molecular formula C26H32O11 B3028825 Matairesinol monoglucoside CAS No. 34446-06-5

Matairesinol monoglucoside

Cat. No.: B3028825
CAS No.: 34446-06-5
M. Wt: 520.5 g/mol
InChI Key: FWRZDNFXFFWBGP-LHHMAMHXSA-N
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Description

Matairesinol monoglucoside is a lignan compound, specifically a glycoside derivative of matairesinol. Lignans are a group of phytoestrogens found in plants, known for their diverse biological activities. This compound is notable for its presence in various plants and its potential health benefits, including anti-inflammatory and antioxidant properties .

Scientific Research Applications

Matairesinol monoglucoside has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of matairesinol monoglucoside involves the use of multienzyme modules in Escherichia coli. The process begins with the production of matairesinol through the fermentation of eugenol. The subsequent glycosylation of matairesinol is achieved using UDP-glycosyltransferase (UGT) enzymes, which incorporate uridine diphosphate glucose (UDPG) as the glycosyl donor .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. The “multicellular one-pot” fermentation method has proven effective, yielding significant amounts of matairesinol and its glycoside products. This method involves the use of engineered Escherichia coli strains that express the necessary enzymes for the biosynthesis of lignan glycosides .

Chemical Reactions Analysis

Types of Reactions

Matairesinol monoglucoside undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Glycosylation reactions typically require UDP-glycosyltransferase enzymes and UDP-glucose as the glycosyl donor .

Major Products Formed

The major products formed from these reactions include various glycoside derivatives of matairesinol, such as matairesinol-4-O-d-glucopyranoside and matairesinol-4’-O-d-glucopyranoside .

Comparison with Similar Compounds

Matairesinol monoglucoside is unique among lignan glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-19-9-14(3-5-17(19)28)8-16-15(12-35-25(16)32)7-13-4-6-18(20(10-13)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZDNFXFFWBGP-LHHMAMHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Matairesinol monoglucoside
Reactant of Route 2
Matairesinol monoglucoside
Reactant of Route 3
Matairesinol monoglucoside
Reactant of Route 4
Matairesinol monoglucoside
Reactant of Route 5
Matairesinol monoglucoside
Reactant of Route 6
Matairesinol monoglucoside

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